Cyclopropyl(1H-tetrazol-5-YL)methanone
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Overview
Description
Cyclopropyl(1H-tetrazol-5-YL)methanone is a compound that features a cyclopropyl group attached to a tetrazole ring via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(1H-tetrazol-5-YL)methanone typically involves the cyclization of azide and cyanide compounds or azide and amine compounds . These reactions are carried out under controlled conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using cost-effective and readily available starting materials. The process is optimized to achieve high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(1H-tetrazol-5-YL)methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(1H-tetrazol-5-YL)methanol, while reduction may produce cyclopropyl(1H-tetrazol-5-YL)methane .
Scientific Research Applications
Cyclopropyl(1H-tetrazol-5-YL)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Cyclopropyl(1H-tetrazol-5-YL)methanone involves its interaction with molecular targets and pathways within biological systems. The compound’s high nitrogen content and unique structural features enable it to participate in various biochemical reactions, potentially disrupting microbial cell walls or interfering with viral replication processes .
Comparison with Similar Compounds
Cyclopropyl(1H-tetrazol-5-YL)methanone can be compared with other similar compounds, such as:
Di(1H-tetrazol-5-yl)methanone oxime: This compound also features a tetrazole ring and is known for its high nitrogen content and energetic properties.
5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Another nitrogen-rich tetrazole compound with excellent thermal stability and detonation velocities.
Uniqueness: this compound stands out due to its cyclopropyl group, which imparts unique steric and electronic properties, potentially enhancing its reactivity and stability compared to other tetrazole derivatives .
Properties
IUPAC Name |
cyclopropyl(2H-tetrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c10-4(3-1-2-3)5-6-8-9-7-5/h3H,1-2H2,(H,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSQFYZURMYNNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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